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molecular formula C12H8N2O4S2 B8419604 5-(Quinoline-2-sulfonyl)-thiazolidine-2,4-dione

5-(Quinoline-2-sulfonyl)-thiazolidine-2,4-dione

Cat. No. B8419604
M. Wt: 308.3 g/mol
InChI Key: PGXJMSTWVVRTMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05605918

Procedure details

30% Aqueous hydrogen peroxide (10.7 mL, 104 mmol) was added dropwise to a stirred solution of 2-quinolinethiol [(II), 8.0 g, 49.6 mmol] in 2.5% aqueous NaOH (229 mL) and ethanol (229 mL). After 1 h the reaction mixture was concentrated to provide a white solid (8.34 g) which contained mainly sodium-2-naphthalenesulfinate (formula IV). A 7.0 g portion of this compound (<32.5 mmol) was added to a solution of 5-bromo-thiazolidine-2,4-dione (6.38 g, 32.5 mmol) in dry DMF (53 mL) and the resultant solution was stirred at room temperature for 4 h. The DMF was removed in vacuo and water (400 mL) was added to the residue. The water phase was extracted with ethyl acetate (2×400 mL) and the combined ethyl acetate phase was dried (brine) and concentrated. The crude product was flash chromatographed (gradient: 98:2 to 97:3 CH2Cl2 : isopropanol) to provide the title compound as a yellow solid (1.1 g, 9%): mp 168°-169° C.; NMR (DMSO, d 6): δ12.9 (broad s, 1H, NH), 8.85 (d, J=8.8 Hz, 1H, ArH), 8.24 (d, J=8.1 Hz, 1H, ARH), 8.16 (d, J=8.7 Hz, 2H, ArH), 8.02 (dd, J=6.9, 8.3 Hz, 1H, ArH), 7.89 (dd, J=6.9, 8.1 Hz, 1H, ArH), 6.95 (s, 1H, CH); MS(EI): 308 (MI, 10%), 265 (8%), 145 (18%), 129 (100%), 128 (75%); Anal. (C12H8N2O4S2): C, H, N.
Name
sodium 2-naphthalenesulfinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
formula IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.38 g
Type
reactant
Reaction Step Three
Name
Quantity
53 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
9%

Identifiers

REACTION_CXSMILES
[Na].C1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[S:12]([O-:14])=[O:13].Br[CH:16]1[S:20][C:19](=[O:21])[NH:18][C:17]1=[O:22].C[N:24](C=O)C>>[N:24]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[S:12]([CH:16]1[S:20][C:19](=[O:21])[NH:18][C:17]1=[O:22])(=[O:13])=[O:14] |f:0.1,^1:0|

Inputs

Step One
Name
sodium 2-naphthalenesulfinate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na].C1=C(C=CC2=CC=CC=C12)S(=O)[O-]
Step Two
Name
formula IV
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na].C1=C(C=CC2=CC=CC=C12)S(=O)[O-]
Step Three
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6.38 g
Type
reactant
Smiles
BrC1C(NC(S1)=O)=O
Name
Quantity
53 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The DMF was removed in vacuo and water (400 mL)
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The water phase was extracted with ethyl acetate (2×400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined ethyl acetate phase was dried (brine)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed (gradient: 98:2 to 97:3 CH2Cl2 : isopropanol)

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC2=CC=CC=C12)S(=O)(=O)C1C(NC(S1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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